molecular formula C21H25ClN2O5S B12472529 3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide

3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B12472529
M. Wt: 453.0 g/mol
InChI Key: VTWCDQSOKORKJM-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups, such as the azepane ring, chloro, and methoxy groups, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.

    Substitution reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling these parameters to favor the desired reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent.

    Drug Development: Research into its efficacy and safety as a therapeutic agent.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    DNA Interaction: Potential binding to DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

3-(azepan-1-ylcarbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of the azepane ring and the specific substitution pattern on the aromatic ring. These structural features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-19-10-8-16(14-17(19)21(25)24-11-5-3-4-6-12-24)30(26,27)23-18-13-15(22)7-9-20(18)29-2/h7-10,13-14,23H,3-6,11-12H2,1-2H3

InChI Key

VTWCDQSOKORKJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)N3CCCCCC3

Origin of Product

United States

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